1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea
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Overview
Description
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a methoxyurea moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 3,4-Dichlorophenylmethyl Group: The piperidine ring is then substituted with a 3,4-dichlorophenylmethyl group using a Friedel-Crafts alkylation reaction.
Introduction of Methoxyurea Moiety: Finally, the methoxyurea group is introduced through a reaction with methoxyisocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-ethoxyurea
- 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-butoxyurea
Comparison: Compared to its analogs, 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea may exhibit unique properties such as higher binding affinity to certain receptors or enhanced stability under specific conditions. These differences highlight its potential advantages in various applications.
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-21-18-14(20)17-11-4-6-19(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJURNLMLJEYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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